REACTION_CXSMILES
|
[CH2:1]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9](O)[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20]>>[CH:4]1[C:3]2[CH2:2][CH2:1][C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[CH:9]([CH2:18][C:19]([OH:21])=[O:20])[C:8]=2[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1CC2=CC=CC=C2C(C3=CC=CC=C31)O
|
Name
|
|
Quantity
|
61.9 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round-bottom flask, equipped with a distillation apparatus
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Type
|
DISTILLATION
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Details
|
Gas bubbles form and water and acetic acid are distilled through the condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to room temperature
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The organic solution is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an off white solid, which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from hexane-ethyl acetate/1:1
|
Reaction Time |
30 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |